1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine
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Overview
Description
1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s worth noting that similar pyrazole derivatives have been evaluated for their analgesic and anti-inflammatory activities .
Biochemical Pathways
Similar pyrazole derivatives have been known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar pyrazole derivatives have shown significant inhibition efficiency in certain applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group at the pyrazole ring.
Scientific Research Applications
1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: An intermediate in the synthesis of the target compound.
1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: A structurally similar compound with different substituents.
Uniqueness
1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4/c1-24-21(22)19(20(23-24)17-8-4-2-5-9-17)16-25-12-14-26(15-13-25)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDMBWFCGKZIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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